molecular formula C10H12F2N2 B1475365 2-(3,3-Difluoropyrrolidin-1-yl)aniline CAS No. 1897695-01-0

2-(3,3-Difluoropyrrolidin-1-yl)aniline

Cat. No. B1475365
CAS RN: 1897695-01-0
M. Wt: 198.21 g/mol
InChI Key: KYUGSLXRCKSNBO-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H12F2N2. It is a derivative of aniline, which is substituted with a 3,3-difluoropyrrolidin-1-yl group .

Scientific Research Applications

Electroluminescence Application

  • Context : The use of N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds in producing tetradentate bis-cyclometalated platinum(II) complexes.
  • Application : These complexes demonstrate potential in organic light-emitting diode (OLED) devices due to their highly structured emission spectra and long lifetimes.
  • Reference : Vezzu et al. (2010) in Inorganic Chemistry (Vezzu et al., 2010).

Chemical Synthesis and Directing Group Application

  • Context : Utilization of 2-(pyridin-2-yl) aniline as a removable directing group in C-H amination mediated by cupric acetate.
  • Application : It facilitates the effective amination of β-C(sp2)-H bonds of benzamide derivatives.
  • Reference : Zhao et al. (2017) in Organic & Biomolecular Chemistry (Zhao et al., 2017).

Structural Characterization in Polymer Synthesis

  • Context : Aniline's reaction with aromatic heterocyclic aldehydes for generating Schiff bases and subsequent synthesis of oxazepine derivatives.
  • Application : These structures are characterized for potential applications in polymer synthesis.
  • Reference : Jirjees (2022) in International Journal of Health Sciences (Jirjees, 2022).

Catalysis in Polymerization Processes

  • Context : The synthesis of Silver(I)-pyridinyl Schiff base complexes.
  • Application : These complexes show potential in catalyzing the ring-opening polymerization of ε-caprolactone.
  • Reference : Njogu et al. (2017) in Inorganica Chimica Acta (Njogu et al., 2017).

properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-4-2-1-3-8(9)13/h1-4H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGSLXRCKSNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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